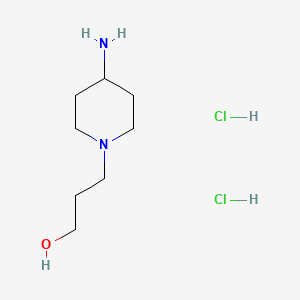

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride

説明

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride (CAS: Not explicitly provided; molecular formula: C₈H₂₀Cl₂N₂O) is a piperidine derivative featuring a hydroxylpropyl chain linked to a 4-aminopiperidine moiety, with two hydrochloride counterions enhancing its solubility in aqueous media . This compound is structurally classified as a secondary amine-alcohol hybrid, making it valuable in pharmaceutical and biochemical research, particularly as a building block for drug discovery. Its applications span intermediates in synthesizing kinase inhibitors, receptor modulators, and other bioactive molecules.

特性

CAS番号 |

2901105-40-4 |

|---|---|

分子式 |

C8H20Cl2N2O |

分子量 |

231.16 g/mol |

IUPAC名 |

3-(4-aminopiperidin-1-yl)propan-1-ol;dihydrochloride |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-8-2-5-10(6-3-8)4-1-7-11;;/h8,11H,1-7,9H2;2*1H |

InChIキー |

CLFRLZLXGMXLOC-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1N)CCCO.Cl.Cl |

製品の起源 |

United States |

準備方法

General Synthetic Route

The primary synthetic route starts from 4-aminopiperidine , which reacts with propylene oxide to yield 3-(4-aminopiperidin-1-yl)propan-1-ol. Subsequent treatment with hydrochloric acid produces the dihydrochloride salt form, improving stability and handling.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | 4-Aminopiperidine + Propylene Oxide → 3-(4-aminopiperidin-1-yl)propan-1-ol | Controlled temperature, solvent (e.g., ethanol or water) | Nucleophilic ring-opening of epoxide by amine |

| 2 | 3-(4-aminopiperidin-1-yl)propan-1-ol + 2-4 eq. HCl → Dihydrochloride salt | Acidic aqueous or alcoholic medium | Formation of stable crystalline dihydrochloride salt |

This method is widely used due to its simplicity and scalability for industrial production.

Chiral Purity and Enantiomeric Resolution

Although the compound is often used as a racemate, processes have been developed to obtain enantiomerically pure forms, which are crucial for certain pharmaceutical applications.

- Enantiomeric Resolution: Starting from partially resolved 3-aminopiperidine chiral acid salts, acid exchange with hydrochloric acid in isopropyl alcohol/water enhances chiral purity.

- Diastereomeric Salt Formation: Neutralization of racemic 3-aminopiperidine dihydrochloride followed by formation of dibenzoyl-(D)-tartaric acid salts allows upgrading diastereomeric purity.

- Hydrogenation Steps: N-acetyl-3-aminopyridine can be hydrogenated using palladium on carbon catalysts to form intermediates leading to the desired enantiomer.

| Process | Key Reagents | Solvent | Catalyst/Conditions | Outcome |

|---|---|---|---|---|

| Acid Exchange | HCl (2-5 eq.) | Isopropyl alcohol/water | Ambient temperature | Enhanced chiral purity |

| Diastereomeric Salt Formation | Dibenzoyl-(D)-tartaric acid | Alcohol solvent (5-50 v/w) | Controlled temperature | Improved diastereomeric purity |

| Hydrogenation | Pd/C | Ethanol or suitable solvent | Hydrogen atmosphere | Conversion of acetyl intermediates |

Alternative Synthetic Approaches

Other methods involve multi-step syntheses starting from substituted pyridines or piperidines, involving protection/deprotection strategies and catalytic hydrogenation.

- For example, derivatives of 3,5-diaminopiperidine undergo protection with tert-butoxycarbonyl (BOC) groups, followed by hydrogenation and deprotection with HCl in dioxane to yield target amines.

- Chromatographic techniques such as preparative thin-layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (HPLC) are used for purification in research settings.

Industrial Scale Considerations

- Reaction parameters such as temperature, solvent choice, and molar equivalents of hydrochloric acid are optimized to maximize yield and purity.

- Crystallization techniques are employed to isolate the dihydrochloride salt in pure, stable form.

- The use of palladium catalysts on various supports (carbon, calcium carbonate, titania, zirconia) is common for hydrogenation steps.

Data Table Summarizing Preparation Methods

| Methodology Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | 4-Aminopiperidine | Readily available, cost-effective | Requires careful handling |

| Key Reaction | Nucleophilic ring-opening of propylene oxide | High yield, straightforward | Requires temperature control |

| Salt Formation | Treatment with HCl (2-4 eq.) | Produces stable dihydrochloride salt | Excess acid must be controlled |

| Enantiomeric Purification | Acid exchange and diastereomeric salt formation | High chiral purity achievable | Multi-step, requires chiral acids |

| Catalytic Hydrogenation | Pd/C catalyst | Efficient reduction of intermediates | Requires hydrogen handling and catalyst recovery |

| Purification | Crystallization, chromatography | High purity | Chromatography less scalable |

化学反応の分析

Types of Reactions

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

作用機序

The exact mechanism of action of 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biochemical processes. Further research is needed to elucidate its precise mechanism of action.

類似化合物との比較

Key Compounds:

(2S)-3-Amino-2-(dimethylamino)propan-1-ol Dihydrochloride Molecular Formula: C₆H₁₆Cl₂N₂O Key Features: Chiral center (S-configuration), dimethylamino group replacing the piperidine ring. Enhanced basicity due to tertiary amine .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl

- Key Features : Pyrrolidine instead of piperidine; smaller ring size may reduce steric hindrance .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight | Solubility (Water) | LogP (Predicted) | Key Functional Groups | |

|---|---|---|---|---|---|

| 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride | 247.16 g/mol | High (hydrochloride salt) | ~0.5 | Piperidine, hydroxyl, amine | |

| (2S)-3-Amino-2-(dimethylamino)propan-1-ol dihydrochloride | 215.11 g/mol | High | ~-1.2 | Chiral hydroxyl, dimethylamine | |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 292.2 g/mol | Moderate | ~1.8 | Pyridine, carboxamide | |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 236.14 g/mol | High | ~0.9 | Pyrrolidine, pyridine |

Notes:

- The target compound’s dihydrochloride salt ensures superior aqueous solubility compared to neutral analogs.

- LogP predictions suggest that pyridine-containing derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability.

生物活性

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride, a compound with the molecular formula CHNO·2HCl, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- SMILES : C1CN(CCC1N)CCCO

- InChIKey : IXLYVDGIYOYCMO-UHFFFAOYSA-N

The dihydrochloride form indicates the presence of two hydrochloride groups, which may enhance solubility and stability in aqueous environments.

Synthesis

The synthesis of 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 4-aminopiperidine with propanediol derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR spectroscopy for structural confirmation .

The biological activity of 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly its role as a modulator in the central nervous system. It is believed to influence dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

In Vitro Studies

In vitro studies have demonstrated that derivatives of 3-(4-Aminopiperidin-1-yl)propan-1-ol exhibit activity against specific targets:

- Dipeptidyl Peptidase IV (DPP-IV) : Compounds structurally similar to 3-(4-Aminopiperidin-1-yl)propan-1-ol have been synthesized and tested for DPP-IV inhibition, an important target in diabetes management. For instance, related compounds showed IC values ranging from 16 nM to 36 nM .

Comparative Analysis of Biological Activities

Q & A

Q. What are the key steps in synthesizing 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride?

The synthesis typically involves multi-step organic reactions, including:

- Chlorination : Introduction of chlorine atoms to precursor molecules (e.g., 4-aminoacetophenone derivatives) to form intermediates .

- Reductive Amination : Reaction of intermediates with amines (e.g., isopropylamine) under controlled pH and temperature to yield the target structure .

- Hydrochloride Salt Formation : Final treatment with HCl to enhance solubility and stability .

Critical Parameters: Reaction time (12–24 hrs), solvent selection (methanol/ethanol), and temperature (40–60°C) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton and carbon-13 shifts, particularly for the piperidine ring and amino/alcohol groups .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for research-grade material) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves 3D conformation for structure-activity relationship (SAR) studies .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First Aid :

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict biological activity?

- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states) to identify energy-efficient routes .

- Molecular Docking : Predict binding affinity to biological targets (e.g., neurotransmitter receptors) using software like AutoDock .

- Machine Learning : Train models on existing reaction data to predict optimal solvent/conditions .

Example: ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error steps .

Q. How can researchers resolve contradictions in reported biological activities?

Q. Table 1: Structurally Related Compounds and Their Activities

Q. What structural features underpin its potential in neuropharmacology?

- Piperidine Ring : Facilitates blood-brain barrier penetration and receptor binding (e.g., σ or NMDA receptors) .

- Amino Alcohol Backbone : Mimics endogenous neurotransmitters (e.g., epinephrine), enabling modulation of adrenergic pathways .

- Hydrochloride Salt : Improves aqueous solubility for in vivo studies .

Q. How can SAR studies improve target specificity?

- Functional Group Mutagenesis : Replace the 4-aminopiperidine group with morpholine or pyrrolidine to assess receptor selectivity .

- Isosteric Replacements : Substitute chlorine atoms with fluorine to alter electronic effects without steric hindrance .

- Pharmacophore Mapping : Identify critical binding motifs via 3D-QSAR models .

Q. What stability challenges arise under varying storage conditions?

- Hydrolysis Risk : The amino alcohol group is prone to degradation in aqueous solutions; store desiccated at -20°C .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

- Long-Term Stability : Monitor via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Notes

- Contradiction Analysis : Always cross-reference biological data with purity certificates and assay protocols .

- Ethical Compliance : Adhere to guidelines prohibiting non-approved therapeutic use of research compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。